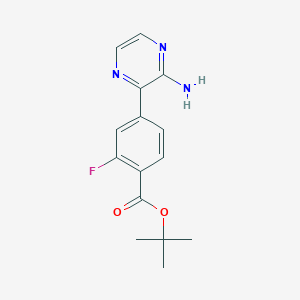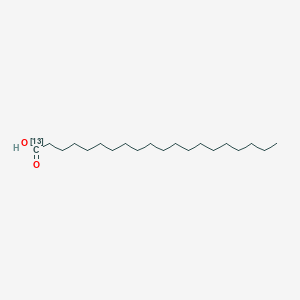
Arachidic acid-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Arachidonic acid (AA), a long-chain fatty acid, is present in all mammalian cells, typically esterified to membrane phospholipids . Esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is in turn further metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes to a spectrum of bioactive mediators .Molecular Structure Analysis
The structure of arachidic acid-1-13C is typically confirmed through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). Analytical Methods Arachidic acid-1-13C is typically analyzed using gas chromatography (GC) coupled with mass spectrometry (MS).Chemical Reactions Analysis
The arachidonic acid (AA) pathway plays a key role in cardiovascular biology, carcinogenesis, and many inflammatory diseases . Esterified AA on the inner surface of the cell membrane is hydrolyzed to its free form by phospholipase A2 (PLA2), which is in turn further metabolized by cyclooxygenases (COXs) and lipoxygenases (LOXs) and cytochrome P450 (CYP) enzymes to a spectrum of bioactive mediators .Physical And Chemical Properties Analysis
Arachidic acid-1-13C is a white crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol, ether, and chloroform. Its melting point is 72-74°C, and its boiling point is approximately 380°C.科学的研究の応用
Biosynthesis and Microbial Production
Arachidic acid, a polyunsaturated fatty acid (PUFA), is crucial for various physiological functions. Recent studies have explored its biosynthesis using isotopically labeled forms for metabolic studies. For example, Lee et al. (2017) developed a protocol for the biosynthesis of uniformly labeled 13C-arachidonic acid (ARA) from glucose by Mortierella alpina, facilitating studies on ARA's metabolic fates (Lee, Furman, & Axelsen, 2017). Additionally, Zhang et al. (2021) reviewed advances in ARA production through fermentation and genetic modification of Mortierella alpina, highlighting the microorganism's efficiency in industrial ARA production (Zhang, Cui, & Song, 2021).
Role in Infant Development
ARA's essential role in infant development has been extensively documented. A review by Hadley et al. (2016) emphasized ARA's critical functions in brain development and health, underscoring the importance of dietary ARA for infants (Hadley, Ryan, Forsyth, Gautier, & Salem, 2016).
Nanotechnology Applications
Mao et al. (2004) explored the use of arachidic acid monolayers as templates for fabricating semiconductor nanorods, demonstrating the potential of fatty acids in nanotechnology (Mao, Dong, Kurth, & Möhwald, 2004).
Agricultural and Food Science
In agriculture and food science, the effects of ARA on postharvest quality of fruits have been investigated. Zeng, Tan, and Liu (2020) found that exogenous ARA treatment could enhance the postharvest physiological quality of cherry tomato fruits, indicating ARA's potential as a natural preservative (Zeng, Tan, & Liu, 2020).
Health and Nutrition
Research on ARA's health benefits has identified its immune-enhancing effects. Monmai et al. (2020) demonstrated that ARA, in combination with anionic macromolecules from Codium fragile, significantly enhanced immune responses in cell studies, suggesting potential pharmaceutical applications (Monmai, Rod-In, Jang, Lee, Jung, You, & Park, 2020).
Safety And Hazards
Arachidic acid-1-13C causes skin irritation and serious eye irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants. It is not likely mobile in the environment due to its low water solubility. Spillage is unlikely to penetrate soil .
将来の方向性
Arachidonic acid and its metabolites have attracted a lot of attention in cardiovascular and cancer biology, particularly in relation to inflammatory processes and disease . The physiological and pathophysiological importance of the AA metabolizing pathways and the molecular mechanisms underlying the actions of AA related to its three main metabolic pathways in cardiovascular disease and cancer progression will provide valuable insight for developing new therapeutic drugs .
特性
IUPAC Name |
(113C)icosanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-19H2,1H3,(H,21,22)/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOBVWXKNCXXDE-UUZXFVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCC[13C](=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Arachidic acid-1-13C | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-Bromoimidazo[1,2-a]pyridin-3-yl)-2,2,2-trichloroethanone](/img/structure/B1381679.png)
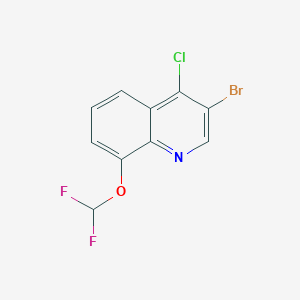
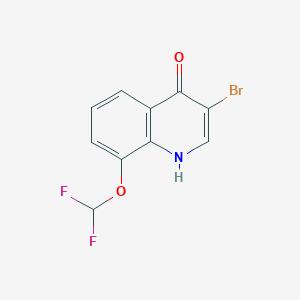
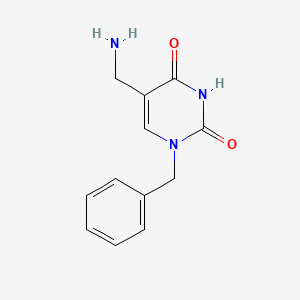
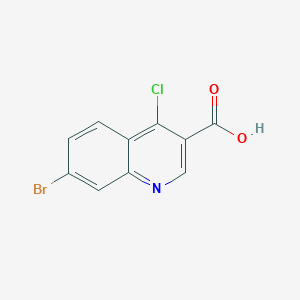
![3-[(3-Bromophenoxy)methyl]azetidine](/img/structure/B1381690.png)
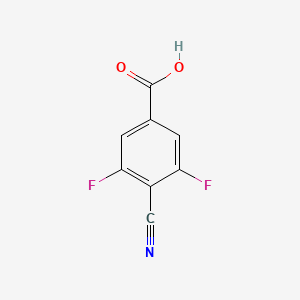
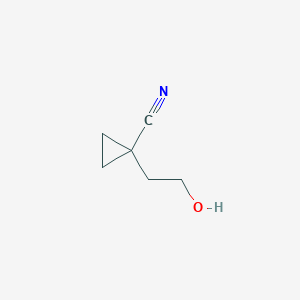
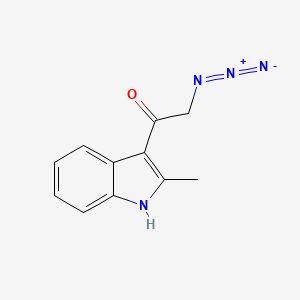
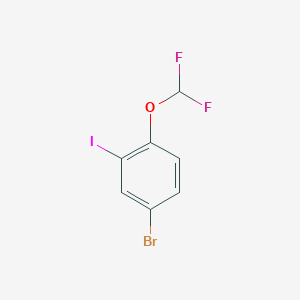
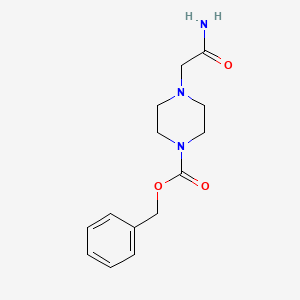
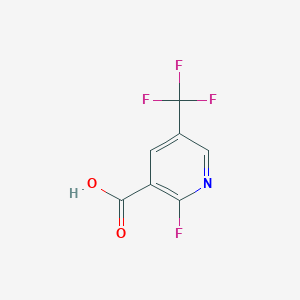
![Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester](/img/structure/B1381699.png)
